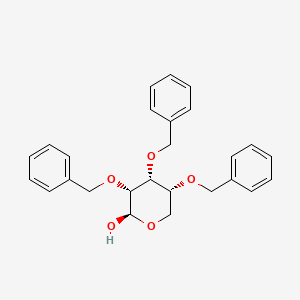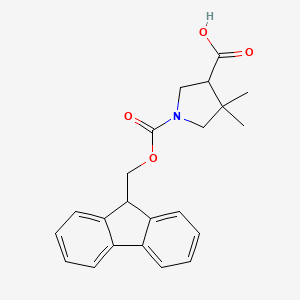
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amino compound is then subjected to cyclization to form the pyrrolidine ring. This can be achieved through various cyclization methods, including intramolecular nucleophilic substitution.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions, depending on the starting material and intermediates used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).
Coupling Reactions: The deprotected amino group can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrrolidine ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: Carbodiimides (EDC, DCC), HOBt, HOAt
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and modified pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and materials science.
Mécanisme D'action
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions to allow for subsequent coupling reactions. The compound does not have a specific biological target or pathway but facilitates the synthesis of peptides and peptide-based molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is unique due to the presence of the dimethylpyrrolidine ring, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(2)13-23(11-19(22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Clé InChI |
CIWZWRFSWBGMQN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



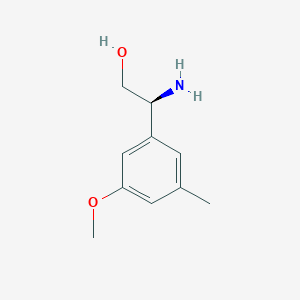

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)
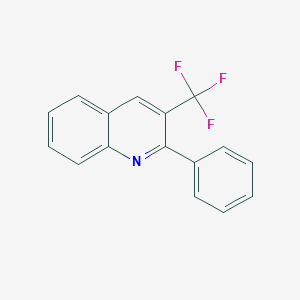
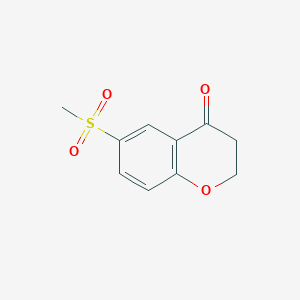
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
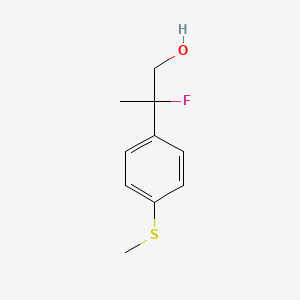
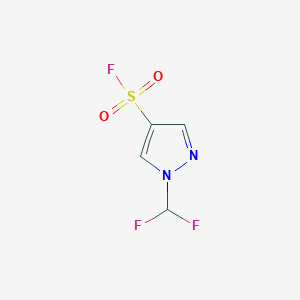
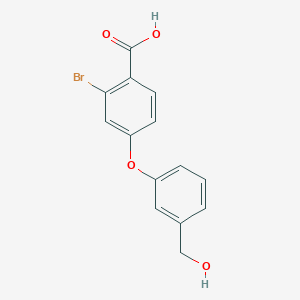
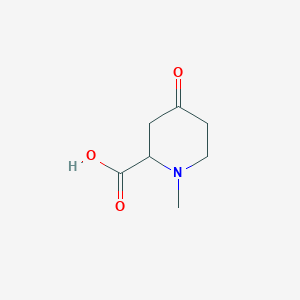
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
